molecular formula C19H16N2O B2717438 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 941083-73-4

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B2717438
CAS No.: 941083-73-4
M. Wt: 288.35
InChI Key: WKRTVONHHXJBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound with a unique structure that combines a pyrroloquinoline core with benzyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core in one or two steps . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrroloquinoline core .

Scientific Research Applications

2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-benzyl-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-15-9-5-6-10-16(15)20-17-12-21(19(22)18(13)17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRTVONHHXJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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